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Compound of Interest

Compound Name: Atrasentan

Cat. No.: B1665830

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of clinical trial results for Atrasentan, a selective endothelin A
(ETA) receptor antagonist, in the treatment of chronic kidney diseases. This analysis focuses
on key efficacy and safety data from major clinical trials to support further research and
development in this area.

Atrasentan has been investigated in multiple clinical trials for its potential to reduce proteinuria
and slow the progression of kidney damage in various nephropathies. This guide synthesizes
data from the ALIGN (Phase Ill), AFFINITY (Phase Il), SONAR, and RADAR clinical trials,
presenting a cross-study comparison of their findings.

Mechanism of Action

Atrasentan is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] In kidney
diseases like IgA Nephropathy (IgAN) and diabetic kidney disease (DKD), the activation of the
ETA receptor by endothelin-1 (ET-1) contributes to proteinuria, inflammation, fibrosis, and
overall kidney damage.[2] By blocking the ETA receptor, Atrasentan mitigates these harmful
effects, leading to a reduction in proteinuria and potentially preserving kidney function.[1][3]
Preclinical models have also suggested that Atrasentan may reduce inflammation and fibrosis.
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Atrasentan's Mechanism of Action

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the ALIGN, AFFINITY,
SONAR, and RADAR clinical trials.

Table 1: Efficacy Data - ProteinurialAlbuminuria
Reduction
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Table 2: Safety and Tolerability Data
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Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial
findings. Below are summaries of the methodologies employed in the cited Atrasentan trials.

ALIGN (Phase Ill) Study Protocol

o Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase Il
trial.[4]

» Participants: 340 patients with biopsy-proven IgA Nephropathy at risk of progressive loss of
kidney function, with a baseline total proteinuria of 21 g/day despite optimized RAS inhibitor
treatment.[4][12]

 Intervention: Patients were randomized to receive either 0.75 mg of Atrasentan or a placebo
once daily, in addition to supportive care with a stable dose of a renin-angiotensin system
(RAS) inhibitor.[12]

e Primary Endpoint: The primary efficacy endpoint was the change in 24-hour urine protein to
creatinine ratio (UPCR) from baseline at 36 weeks.[5]

o Secondary Endpoints: Included evaluating the change in kidney function as measured by the
estimated glomerular filtration rate (eGFR) at week 136, as well as safety and tolerability.[12]

AFFINITY (Phase Il) Study Protocol

o Study Design: A Phase 2, open-label basket trial.[9]

o Participants: Adults with biopsy-proven IgAN, eGFR =30 mL/min/1.73 m2, and UPCR =0.5
g/g and <1.0 g/g, on a maximally tolerated and stable dose of a RAS inhibitor for at least 12
weeks.[9][10]

 Intervention: Patients received 0.75 mg of oral Atrasentan daily for 52 weeks.[9]

e Primary Endpoint: The primary endpoint was the change in 24-hour UPCR from baseline to
week 12.[9]

SONAR Study Protocol
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o Study Design: A randomized, double-blind, placebo-controlled trial with an enrichment
period.[13]

o Participants: Individuals with type 2 diabetes and chronic kidney disease (eGFR 25-75
ml/min per 1.73 m2, urine albumin/creatinine ratio [UACR] 300-5000 mg/g).[14]

« Intervention: After a 6-week open-label run-in period with Atrasentan 0.75 mg/day,
"responders"” (those with a UACR decrease of at least 30% and no substantial fluid retention)
were randomized to continue Atrasentan or switch to a placebo.[7][13]

e Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage
renal disease.[13]

RADAR (Phase lib) Study Protocol

o Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.[8][15]

o Participants: Patients with type 2 diabetes and macroalbuminuria who were receiving
maximally tolerated doses of ACE inhibitors or ARBs.[8]

« Intervention: Patients were randomized to receive Atrasentan 0.75 mg/day, 1.25 mg/day, or
a placebo for 12 weeks.[8]

e Primary Endpoint: Change in albuminuria over 12 weeks.[8]

Visualizations
Atrasentan Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the Atrasentan clinical trials,
incorporating elements from the ALIGN and AFFINITY study designs.
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Generalized Atrasentan Clinical Trial Workflow
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This comparative guide highlights the consistent efficacy of Atrasentan in reducing proteinuria
across different patient populations with chronic kidney disease. The safety profile appears
manageable, although fluid retention is a notable adverse event that requires monitoring. The
ongoing long-term follow-up of the ALIGN trial will provide crucial data on the impact of
Atrasentan on kidney function preservation. These findings underscore the therapeutic
potential of selective endothelin A receptor antagonism as a targeted treatment for proteinuric
kidney diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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